molecular formula C8H13NO B15236246 1-(Furan-3-YL)-2-methylpropan-1-amine

1-(Furan-3-YL)-2-methylpropan-1-amine

Cat. No.: B15236246
M. Wt: 139.19 g/mol
InChI Key: YXKNHVDHEMUHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-3-YL)-2-methylpropan-1-amine (Cat. No. B15236246) is a secondary amine compound with a molecular formula of C8H13NO and a molecular weight of 139.19 g/mol . This building block features a furan ring substituted at the 3-position and a methyl-branched propan-1-amine chain, making it a valuable intermediate in organic and medicinal chemistry research . Synthesis and Chemical Reactivity: A common synthetic route involves the reductive amination of 3-furancarboxaldehyde with 2-methylpropan-1-amine using a reducing agent like sodium cyanoborohydride . The molecule's reactivity is defined by its nucleophilic primary amine group and electron-rich furan ring. The amine group readily undergoes reactions such as nucleophilic addition with carbonyl compounds (aldehydes, ketones) to form imines or amides, and can be oxidized to form nitrile or nitro derivatives . The furan ring is susceptible to electrophilic aromatic substitution (e.g., bromination, nitration) and can participate in multicomponent reactions, including those involving oxidative dearomatization, to form complex heterocycles like N-pyrrole derivatives . Research Applications and Value: This compound serves as a versatile precursor in scientific research. In chemistry, it is employed as a building block for the synthesis of more complex molecular architectures . Its potential biological activity is also under investigation, with research exploring its antimicrobial and anti-inflammatory properties . Furthermore, its interaction with biological targets, such as Monoamine Oxidase (MAO) enzymes, and its ability to induce apoptosis in cancer cell lines like HL-60, make it a compound of interest for early-stage neurological and oncological research . The dual functionality of the amine and furan moieties enables potential interactions with enzymes or receptors, though specific data on its mechanism of action is limited and requires further investigation . Attention: For research use only. Not for human or veterinary use .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(furan-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C8H13NO/c1-6(2)8(9)7-3-4-10-5-7/h3-6,8H,9H2,1-2H3

InChI Key

YXKNHVDHEMUHQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=COC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-YL)-2-methylpropan-1-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the reductive amination of 3-furancarboxaldehyde with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride . This reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Addition

The primary amine group reacts with electrophilic carbonyl compounds (e.g., aldehydes, ketones) to form imines or amides. This reaction is facilitated under acidic conditions (e.g., HCl) or using Lewis acids like TiCl4. For example:

  • Reaction with benzaldehyde yields a secondary amine derivative.

  • Industrial methods may employ continuous flow systems to optimize yields.

Key Reagents : Carbonyl compounds, acids (HCl, TFA), Lewis acids (TiCl4).
Conditions : Room temperature or mild heating (40–60°C).

Oxidation

The amino group undergoes oxidation to form nitriles or nitro derivatives. Furan rings can also oxidize to form furan-2,5-dione derivatives, though this requires strong oxidizing agents like KMnO4 .

Key Reagents : KMnO4, CrO3.
Conditions : Aqueous acidic media, elevated temperatures.

Multicomponent Reactions

The compound participates in bioinspired reactions with electrophilic furans and thiols to form N-pyrrole heterocycles. For example:

  • Reaction with oxidized furan and 1-butanethiol under Brønsted acid catalysis (e.g., TFA) generates cross-linked products .

  • This mimics enzyme-mediated processes, enabling selective amine-thiol coupling .

Key Reagents : Thiols (e.g., 1-butanethiol), oxidized furan derivatives, TFA.
Conditions : CH2Cl2, room temperature.

Electrophilic Substitution

The furan ring undergoes electrophilic aromatic substitution (e.g., bromination, nitration). The amino group may act as a directing group, favoring substitution at the 2- or 5-positions.

Key Reagents : NBS, HNO3, H2SO4.
Conditions : Aqueous acidic media, controlled temperatures.

Data Tables

Reaction Type Reagents Conditions Major Product
Nucleophilic Addition Carbonyl compounds, HClRoom temperature, acidic aqueous mediaImines or amides
Oxidation KMnO4, CrO3Aqueous acidic media, heatNitro derivatives
Multicomponent Reaction Oxidized furan, thiols, TFACH2Cl2, room temperatureN-pyrrole heterocycles
Electrophilic Substitution NBS, HNO3, H2SO4Aqueous acidic media, controlled tempBrominated/nitrated derivatives

Research Findings

  • Mechanistic Insights : The amine group’s nucleophilicity and the furan ring’s electron-rich nature drive reactivity. For example, in multicomponent reactions, the furan undergoes oxidative dearomatization, forming intermediates that react with thiols and amines .

  • Industrial Applications : Continuous flow systems and scalable reactors enhance reaction efficiency, particularly for nucleophilic additions.

  • Biological Relevance : The compound’s dual functionality (amine + furan) may enable interactions with biological targets, such as enzymes or receptors, though specific data is limited in the provided sources.

Structural Analysis

The molecular formula C7H11NO (molecular weight: ~129.17 g/mol) includes:

  • A furan-3-yl group (electron-rich, prone to electrophilic attack).

  • A primary amine (nucleophilic, reactive toward carbonyls).

  • A 2-methylpropan-1-amine backbone , influencing steric and electronic effects.

Scientific Research Applications

1-(Furan-3-YL)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-3-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position: Furan-2-yl vs. Furan-3-yl

The position of the furan substituent significantly impacts physicochemical properties. For example:

  • 1-(Furan-2-YL)-2-methylpropan-1-amine (CAS: 116606-91-8) exhibits a pKa of ~9.66 (predicted) and a boiling point of 68–69°C at 9 Torr . Its hydrochloride salt (CAS: 1864058-81-0) has a molar mass of 175.66 g/mol .
  • 1-(Furan-3-YL)-2-methylpropan-1-amine is anticipated to have a slightly different pKa and boiling point due to the furan oxygen’s proximity to the amine group, which may alter hydrogen-bonding capacity and steric hindrance.

Aryl Group Variations

Fluorophenyl Derivatives
  • 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS: 1803588-71-7) has a molecular weight of 203.69 g/mol (C₁₀H₁₅ClFN) .
  • 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS: 1179763-12-2, C₁₆H₁₈FN , 243.32 g/mol) demonstrates how extended carbon chains and additional aryl groups elevate molecular weight and lipophilicity .
Heterocyclic Modifications
  • 3-Morpholino-N-(pyridin-4-ylmethyl)propan-1-amine (C₁₃H₂₁N₃O, 235.33 g/mol) incorporates a morpholine ring and pyridine moiety, which introduce basic nitrogen centers and influence pharmacokinetic properties .
  • 3-(7-Fluoro-1H-indol-3-yl)propan-1-amine (C₁₁H₁₃FN₂ , 194.23 g/mol) highlights the impact of fused aromatic systems on bioactivity, commonly seen in neurotransmitter analogs .

Biological Activity

1-(Furan-3-YL)-2-methylpropan-1-amine is a compound that has attracted significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring attached to a propan-1-amine backbone. Its molecular formula is C7H11NC_7H_{11}N with a molecular weight of approximately 139.20 g/mol. The presence of the furan moiety contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and related fields.

The biological activity of this compound is linked to its interaction with various biological targets:

  • Monoamine Oxidase (MAO) Inhibition : This compound has been shown to interact with MAO enzymes, which are crucial for the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving mood and cognitive functions.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines, such as HL-60 cells, through mechanisms involving DNA fragmentation. This suggests its potential utility as an anticancer agent.

Anticancer Properties

Several studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound's ability to induce apoptosis makes it a candidate for further investigation in cancer therapies.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Furan derivatives are often evaluated for their potential to inhibit microbial growth, indicating that this compound may possess similar properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in HL-60 cells
AntimicrobialExhibits inhibitory effects on microbial growth
NeuropharmacologyInhibits MAO enzymes, increasing neurotransmitter levels

Detailed Research Findings

A study conducted on the effects of this compound on HL-60 cells demonstrated significant apoptotic activity. The results indicated that treatment with the compound led to increased DNA fragmentation, highlighting its potential as an anticancer agent.

In another investigation focused on its antimicrobial properties, this compound exhibited promising results against several bacterial strains, suggesting its application in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Furan-3-YL)-2-methylpropan-1-amine, and how can reaction conditions be optimized?

  • The synthesis of furan-containing amines often involves multi-step organic reactions. For example, Hofmann degradation of tetrahydrofuran derivatives or nucleophilic substitution reactions with amine precursors can yield structurally related compounds . Key optimization parameters include temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (polar aprotic solvents like DMF for SN2 reactions), and catalyst use (e.g., Pd for cross-coupling reactions). Purification via column chromatography or recrystallization is critical for isolating enantiomerically pure forms .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve the furan ring protons (δ 6.2–7.8 ppm) and branching patterns in the propan-1-amine chain. 2D NMR (e.g., COSY, HSQC) helps confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C9_9H15_{15}NO: theoretical 153.12 g/mol) and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, SHELXL software is widely used to determine bond angles and spatial configuration .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

  • Chiral centers in similar compounds (e.g., (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine) exhibit enantioselective interactions with biological targets, such as enzymes or receptors. For instance, the (S)-enantiomer may show higher binding affinity due to spatial compatibility with active sites. Methodological approaches include:

  • Chiral HPLC : To separate enantiomers and assess purity.
  • Docking Simulations : Using software like AutoDock to predict binding modes .
  • In Vitro Assays : Comparing IC50_{50} values of enantiomers against microbial strains or cancer cell lines .

Q. What strategies can resolve contradictions in reported bioactivity data for furan-3-yl derivatives?

  • Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurities. Researchers should:

  • Standardize Protocols : Use validated methods (e.g., CLSI guidelines for antimicrobial assays).
  • Control Structural Analogues : Compare with compounds like 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, which has documented antimicrobial activity .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like substituent effects (e.g., methoxy vs. ethoxy groups) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Predict frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the furan oxygen’s lone pairs may participate in charge-transfer interactions.
  • MD Simulations : Model solvent effects and transition states for reactions like amidation or urea formation .
  • SAR Studies : Corrogate electronic parameters (Hammett constants) with experimental reaction yields .

Methodological Considerations

Q. What experimental designs are recommended for studying the metabolic stability of this compound?

  • In Vitro Hepatic Microsome Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .
  • Stability Profiling : Test under varying pH (1–10) and temperature (25–40°C) to simulate physiological conditions .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Co-Crystallization : Add co-formers (e.g., oxalic acid) to improve lattice formation .
  • Vapor Diffusion : Use solvents like ethanol/water mixtures in hanging-drop setups.
  • Synchrotron Radiation : For poorly diffracting crystals, high-intensity X-rays enhance resolution (≤1.0 Å) .

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